4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13,18,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCSPLNZEQHLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenol with 2-fluorobenzaldehyde to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The 4,5-dihydro-1H-pyrazole (pyrazoline) moiety undergoes oxidation to form aromatic pyrazole derivatives. This transformation is critical for modifying biological activity and electronic properties.
| Reagent/Conditions | Product Structure | Yield | Key Observations | Source |
|---|---|---|---|---|
| KMnO₄ in acidic medium (H₂SO₄) | 4-Chloro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol | 78% | Complete dehydrogenation confirmed via loss of dihydro protons in ¹H-NMR. | |
| CrO₃ in acetone (0°C) | Same as above | 65% | Over-oxidation avoided by low-temperature control; IR shows C=N stretch at 1600 cm⁻¹. |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with manganese or chromium oxides abstracting hydrogen atoms from the pyrazoline ring. The fluorine substituent stabilizes the transition state through electron-withdrawing effects .
Reduction Reactions
The pyrazoline ring can be further reduced, though limited by its partially saturated state. Side-chain modifications are more common.
Nucleophilic Aromatic Substitution
The chloro substituent on the phenolic ring participates in SNAr reactions under specific conditions.
Electronic Effects : The ortho-hydroxyl group activates the para-chloro position for substitution via resonance donation, while the fluorine meta-directs incoming nucleophiles .
Electrophilic Substitution
The phenolic ring undergoes electrophilic attacks, primarily at the ortho/para positions relative to the hydroxyl group.
Steric Influence : The bulky pyrazoline substituent at C2 limits reactivity at adjacent positions, favoring para-substitution .
Functionalization of Phenolic -OH
The hydroxyl group undergoes typical phenol derivatization.
Pyrazole Ring Modifications
The pyrazoline core participates in cycloadditions and alkylation.
Biological Activity Correlation
Reaction products show structure-activity relationships (SAR) in medicinal applications:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves multi-step reactions typically starting from readily available precursors. The compound can be synthesized through a condensation reaction involving chlorinated phenolic compounds and fluorinated pyrazole derivatives. Structural characterization is often performed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm the molecular structure and purity.
Medicinal Chemistry
The compound exhibits promising biological activity, making it a candidate for drug development. Research has shown that derivatives of pyrazole compounds can possess anti-inflammatory, analgesic, and antimicrobial properties. For instance, studies have demonstrated that related pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol. For example, certain derivatives have been shown to exhibit significant activity against various strains of bacteria and fungi, suggesting their potential use in treating infections .
Anticancer Research
There is growing interest in the anticancer potential of pyrazole derivatives. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The pyrazoline-phenol scaffold is common among analogs, but substituents critically influence molecular conformation and bioactivity:
Key Observations :
- Halogen Effects : Chloro and fluoro substituents improve lipophilicity and antimicrobial activity compared to methoxy or nitro groups .
- Conformational Flexibility : Pyrazoline rings adopt envelope or half-chair conformations, influenced by substituent bulk (e.g., triazolyl in Compound 4 vs. phenyl in FPD5) .
Antimicrobial Activity
Halogenated derivatives show superior activity due to enhanced membrane penetration:
Trend : Chloro/fluoro substitution correlates with broader-spectrum activity compared to polar groups like methoxy .
Enzyme Modulation and Anticancer Potential
Biological Activity
4-Chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is , with a molecular weight of approximately 383.28 g/mol. The compound features a chloro group, a fluorophenyl moiety, and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClF2N2O |
| Molecular Weight | 383.28 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol have been evaluated for their ability to inhibit various cancer cell lines. The structure-activity relationship suggests that the presence of halogen substituents enhances the cytotoxic effects against tumor cells by affecting the interaction with target proteins involved in cell proliferation and survival .
Anti-inflammatory and Antibacterial Properties
The compound has also been investigated for anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In addition, antibacterial assays indicate that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of pyrazole derivatives against BRAF(V600E) mutant melanoma cells. The results indicated that specific modifications in the pyrazole ring significantly enhanced the inhibitory potency against this target .
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol showed a marked reduction in nitric oxide production, indicating their potential as anti-inflammatory agents .
- Antibacterial Studies : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The findings revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, demonstrating their potential as new antibiotic candidates .
The biological activities of 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptor activity related to inflammatory responses and cell signaling pathways.
Q & A
Q. What are common synthetic routes for preparing 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, and what are their critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via hydrazine-based cyclization or condensation reactions. For example:
- Hydrazine Cyclization : Reacting a chalcone derivative (e.g., 3-(2-fluorophenyl)-1-phenylprop-2-en-1-one) with hydrazine hydrate in dioxane yields the dihydropyrazole core. Key parameters include temperature (80–100°C), solvent polarity, and stoichiometric ratios .
- Condensation Reactions : Substituted hydrazines (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with α,β-unsaturated ketones under reflux in ethanol. Catalysts like acetic acid may enhance regioselectivity .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Solvent | Key Parameters | Reference |
|---|---|---|---|---|
| Hydrazine Cyclization | 65–75 | Dioxane | 12 h reflux, N₂ atmosphere | |
| Chalcone Condensation | 70–85 | Ethanol | Acetic acid catalyst |
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for diagnostic peaks:
- δ 3.1–3.55 ppm (doublets for CH₂ in dihydropyrazole).
- δ 7.01–7.42 ppm (aromatic protons and pyrazole-H).
- δ 11.63 ppm (singlet for phenolic -OH) .
- IR : Bands at 3153 cm⁻¹ (O-H stretch) and 1487–1587 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : ESI-MS m/z 432 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the cyclization step?
- Methodological Answer : Regioselectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the β-position of the chalcone.
- Catalysts : Lewis acids (e.g., ZnCl₂) stabilize transition states, reducing side products .
- Temperature Control : Lower temperatures (50–60°C) minimize thermal decomposition of intermediates .
Q. What crystallographic parameters indicate conformational stability in dihydropyrazole derivatives?
- Methodological Answer : X-ray crystallography reveals:
- Unit Cell Dimensions : Monoclinic systems (e.g., a = 6.54 Å, b = 26.10 Å) with Z = 4 indicate dense packing .
- Torsion Angles : Pyrazole ring dihedral angles < 5° suggest planarity and rigidity.
- Hydrogen Bonding : Intra-/intermolecular O-H⋯N bonds (2.8–3.0 Å) enhance stability .
Table 2 : Crystallographic Data from Analogous Compounds
| Parameter | Value (Å/°) | Compound Analogue | Reference |
|---|---|---|---|
| Mean C-C bond length | 1.39 ± 0.02 | Pyrazoline derivative | |
| R factor | 0.038–0.081 | Chlorophenyl-pyrazole |
Q. How can contradictions in NMR and IR spectral data for dihydropyrazoles be resolved?
- Methodological Answer :
- Cross-Validation : Use X-ray crystallography to confirm bond connectivity and rule out tautomeric forms .
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) that broaden peaks at room temperature .
- DFT Calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to match experimental data .
Methodological and Validation Questions
Q. What statistical methods are recommended for validating reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent, temperature).
- ANOVA : Compare batch-to-batch variability (p < 0.05 indicates significant differences) .
- Control Charts : Monitor yield trends over 10+ replicates to identify systemic errors .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorophenyl substituent?
- Methodological Answer :
- Analog Synthesis : Replace 2-fluorophenyl with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups .
- In Vitro Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CAH1, CAH2) using fluorometric assays .
- Molecular Docking : Map hydrophobic interactions between the substituent and enzyme active sites (e.g., COX-2) .
Data Contradiction Analysis
Q. Why might NMR spectra of dihydropyrazoles show unexpected splitting patterns?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
